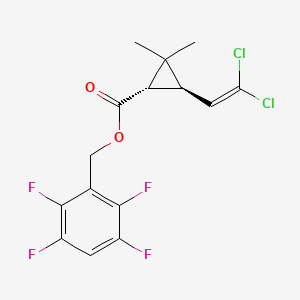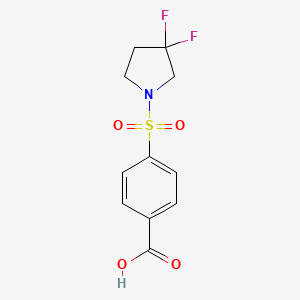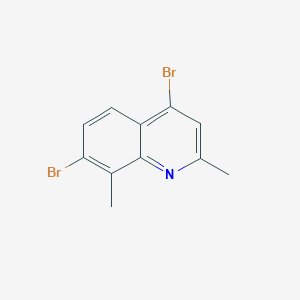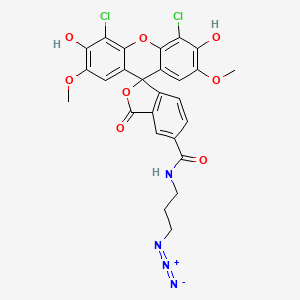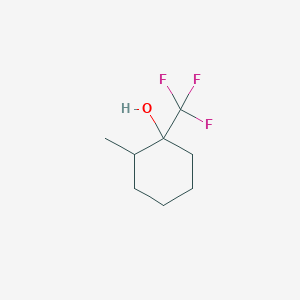
8-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial agents. The incorporation of bromine, cyclopropyl, and fluorine substituents into the quinoline structure enhances its biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the bromine and fluorine substituents: Halogenation reactions are employed to introduce bromine and fluorine atoms at specific positions on the quinoline ring. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropyl group addition: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be applied to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or alkylated quinoline compounds.
Aplicaciones Científicas De Investigación
8-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving quinoline derivatives.
Medicine: The compound’s antibacterial properties make it a candidate for the development of new antibiotics and antimicrobial agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death. The presence of bromine, cyclopropyl, and fluorine substituents enhances the compound’s binding affinity and specificity for these molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline core structure.
Ciprofloxacin: Another fluoroquinolone with potent antibacterial activity.
Ofloxacin: A fluoroquinolone used to treat various bacterial infections.
Uniqueness
8-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid is unique due to the specific combination of substituents on the quinoline ring. The bromine, cyclopropyl, and fluorine groups confer distinct chemical and biological properties, such as enhanced antibacterial activity and improved pharmacokinetic profiles compared to other fluoroquinolones.
Propiedades
Fórmula molecular |
C13H9BrFNO2 |
|---|---|
Peso molecular |
310.12 g/mol |
Nombre IUPAC |
8-bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9BrFNO2/c14-10-4-7(15)3-8-9(13(17)18)5-11(6-1-2-6)16-12(8)10/h3-6H,1-2H2,(H,17,18) |
Clave InChI |
LMTCLQHEXGMRDC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC3=C(C=C(C=C3Br)F)C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


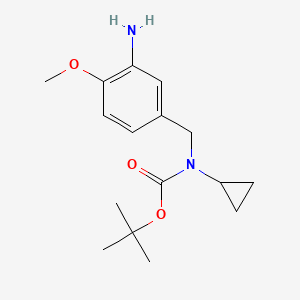
![B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride](/img/structure/B13720332.png)
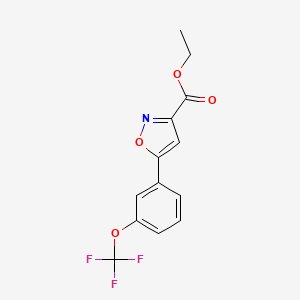
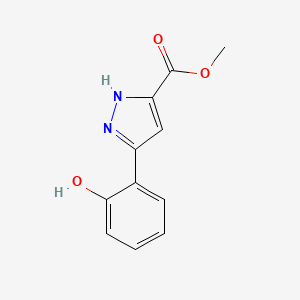
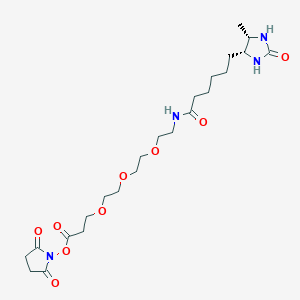
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)

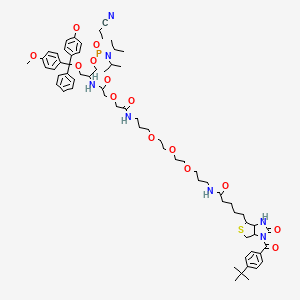
![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)
